Furfurylamine, N-ethyl-, hydrochloride Furfurylamine, N-ethyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 99357-37-6
VCID: VC7855322
InChI: InChI=1S/C7H11NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H
SMILES: CC[NH2+]CC1=CC=CO1.[Cl-]
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol

Furfurylamine, N-ethyl-, hydrochloride

CAS No.: 99357-37-6

Cat. No.: VC7855322

Molecular Formula: C7H12ClNO

Molecular Weight: 161.63 g/mol

* For research use only. Not for human or veterinary use.

Furfurylamine, N-ethyl-, hydrochloride - 99357-37-6

Specification

CAS No. 99357-37-6
Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
IUPAC Name ethyl(furan-2-ylmethyl)azanium;chloride
Standard InChI InChI=1S/C7H11NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H
Standard InChI Key VSVVTOPMSFNWLR-UHFFFAOYSA-N
SMILES CC[NH2+]CC1=CC=CO1.[Cl-]
Canonical SMILES CC[NH2+]CC1=CC=CO1.[Cl-]

Introduction

Chemical Structure and Properties

N-Ethylfurfurylamine hydrochloride (C₇H₁₂ClNO) is an ammonium salt derived from the parent amine, N-ethylfurfurylamine, through protonation with hydrochloric acid. The molecular structure consists of a furan ring substituted with a methylamine group, where one hydrogen on the amine is replaced by an ethyl group, and a chloride ion balances the charge .

Physical and Thermodynamic Properties

Synthesis and Manufacturing

The synthesis of N-ethylfurfurylamine hydrochloride typically involves two steps: alkylation of furfurylamine followed by salt formation.

Alkylation of Furfurylamine

Furfurylamine (C₅H₇NO) serves as the starting material. Ethylation can be achieved via reductive amination or direct alkylation:

  • Reductive Amination: Reacting furfurylamine with acetaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields N-ethylfurfurylamine .

  • Direct Alkylation: Treatment with ethyl bromide in a basic medium (e.g., potassium carbonate) facilitates substitution at the amine .

Hydrochloride Salt Formation

The free amine is dissolved in an anhydrous solvent (e.g., diethyl ether) and treated with gaseous HCl, precipitating the hydrochloride salt .

Example Protocol

  • Combine furfurylamine (2.0 mmol) and ethyl bromide (2.2 mmol) in dry THF.

  • Add K₂CO₃ (3.0 mmol) and reflux at 60°C for 12 hours.

  • Filter, concentrate, and purify via column chromatography.

  • Dissolve the product in ether, bubble HCl gas, and collect the precipitate .

Applications and Industrial Relevance

N-Ethylfurfurylamine hydrochloride finds niche applications in the following areas:

Pharmaceutical Intermediate

Furfurylamine derivatives are precursors to antihypertensive agents, diuretics, and antiseptics . The ethyl substitution may enhance lipid solubility, improving blood-brain barrier penetration for central nervous system-targeted drugs.

Corrosion Inhibition

Like furfurylamine, its ethylated derivative could act as a corrosion inhibitor in industrial cooling systems, leveraging the amine’s ability to adsorb onto metal surfaces .

Specialty Chemistry

The compound’s rigid furan ring and cationic charge make it a candidate for ionic liquids or chiral auxiliaries in asymmetric synthesis .

Research Findings and Innovations

Recent studies highlight advancements in optimizing furfurylamine derivatives:

Conformational Analysis

Thermochemical studies on 5-methylfurfurylamine reveal that gauche conformers dominate (75.7% Boltzmann population) due to reduced steric strain . Similar trends are expected for N-ethylfurfurylamine hydrochloride.

Green Synthesis

The Zn/HCl system for furfurylamine synthesis (96% yield) could be adapted for N-ethyl derivatives, emphasizing solvent-free or aqueous conditions .

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